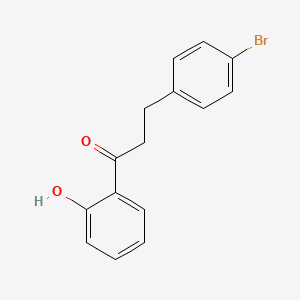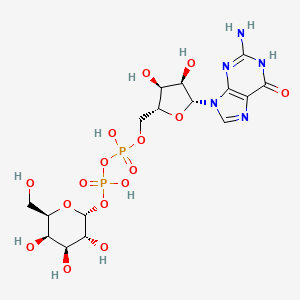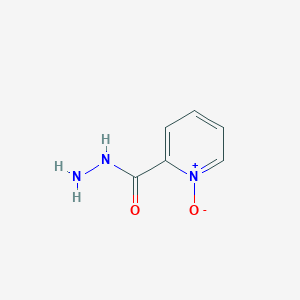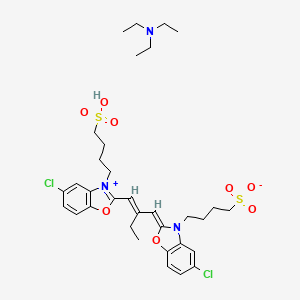
3-(4-Bromophenyl)-1-(2-hydroxyphenyl)-1-Propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)-1-(2-hydroxyphenyl)-1-Propanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a bromophenyl group and a hydroxyphenyl group attached to a propanone backbone
準備方法
The synthesis of 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)-1-Propanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-bromobenzoyl chloride reacts with 2-hydroxyacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
3-(4-Bromophenyl)-1-(2-hydroxyphenyl)-1-Propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom, forming new derivatives.
Condensation: The hydroxy group in the hydroxyphenyl moiety can participate in condensation reactions with aldehydes or ketones, leading to the formation of larger, more complex molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway.
科学的研究の応用
3-(4-Bromophenyl)-1-(2-hydroxyphenyl)-1-Propanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing, with some studies focusing on its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)-1-Propanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or binding to specific receptors to elicit a cellular response.
類似化合物との比較
3-(4-Bromophenyl)-1-(2-hydroxyphenyl)-1-Propanone can be compared with other similar compounds, such as:
1-Propanone, 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)-: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1-Propanone, 3-(4-fluorophenyl)-1-(2-hydroxyphenyl)-: Contains a fluorine atom, which can significantly alter the compound’s chemical behavior and biological activity.
1-Propanone, 3-(4-methylphenyl)-1-(2-hydroxyphenyl)-: The presence of a methyl group instead of a halogen atom results in different steric and electronic effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C15H13BrO2 |
|---|---|
分子量 |
305.17 g/mol |
IUPAC名 |
3-(4-bromophenyl)-1-(2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C15H13BrO2/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-6,8-9,17H,7,10H2 |
InChIキー |
FXOAHJGQKZLTBT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone oxime](/img/structure/B1496499.png)






![5,7-Dihydro-2-methylthieno[3,4-d]pyrimidin-4-ol](/img/structure/B1496512.png)
![(6Z)-2-Hydroxy-6-({[(1R,2R)-2-{[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}cyclohexyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B1496514.png)



![5-Phenyl-2-piperidin-4-YL-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1496522.png)
![2-[4-Hydroxy-6-(trifluoromethyl)-2-pyrimidinylthio]acetic acid](/img/structure/B1496523.png)
